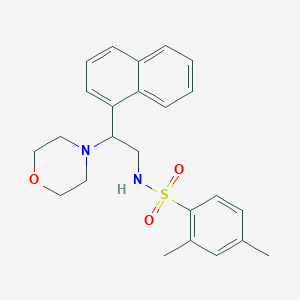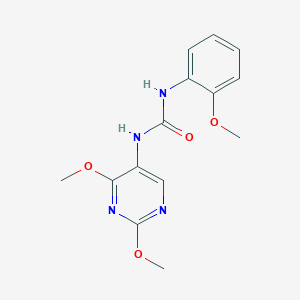
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea, also known as DMPU, is a chemical compound that has been widely used in scientific research as a tool to investigate various biological processes. DMPU is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) ion channel, which plays a crucial role in many physiological and pathological processes.
科学的研究の応用
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : Compounds with dimethoxypyrimidin and methoxyphenyl urea groups are often synthesized to study their chemical properties, such as complex-forming tendencies with metals like iron(III). These studies are foundational in understanding the chemical behavior and potential applications of such compounds in creating more efficient chelating agents or in the development of new materials with specific chemical functionalities (J. Ohkanda et al., 1993).
Biological and Pharmacological Research
- Anticancer Properties : Certain phenoxypyrimidine-urea derivatives have been found to exhibit antiproliferative effects against cancer cells, such as in non-small cell lung cancer. These effects include inducing apoptosis through caspase-dependent pathways, mitochondrial signaling, and cytoprotective autophagy. Such studies are crucial for the development of new therapeutic agents targeting cancer (Hyo-Sun Gil et al., 2021).
Herbicide and Pesticide Research
- Herbicide Degradation : The degradation behavior of sulfonylurea herbicides in soil, which may include compounds structurally related to "1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea," is a significant area of research. Understanding how these compounds degrade under various environmental conditions is essential for assessing their environmental impact and for the development of more sustainable agricultural practices (G. Dinelli et al., 1998).
Material Science and Catalysis
- Fluorescent Labeling : Compounds with dimethoxyphenyl and pyrimidinyl groups have been utilized as fluorescent labeling agents for amino acids, indicating their potential in analytical biochemistry for detecting and quantifying biological molecules with high sensitivity and specificity (Y. Tsuruta et al., 1998).
特性
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-20-11-7-5-4-6-9(11)16-13(19)17-10-8-15-14(22-3)18-12(10)21-2/h4-8H,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUHXEJDPUMCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

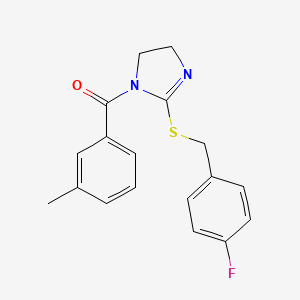
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)
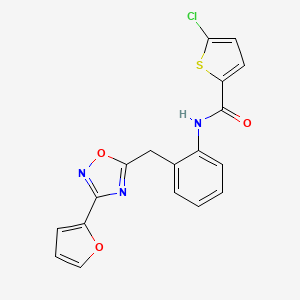
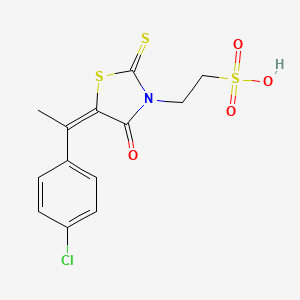
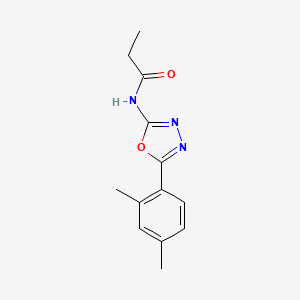
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)


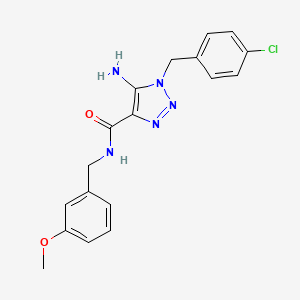
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)
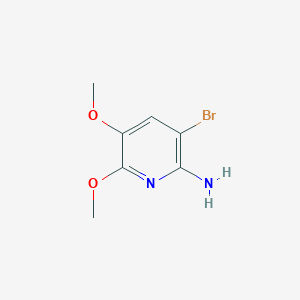
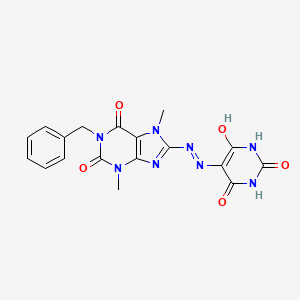
![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)
